molecular formula C17H14N4O3 B5755394 [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone

[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone

Cat. No. B5755394
M. Wt: 322.32 g/mol
InChI Key: USCKQBSSPUCSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been shown to possess a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone involves the inhibition of protein kinases through the binding of the compound to the kinase's active site. This binding prevents the kinase from phosphorylating its target proteins, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its inhibition of protein kinases, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone is its specificity for certain protein kinases, making it a valuable tool for investigating their function. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone. One potential area of investigation is its use as a therapeutic agent for various diseases, particularly those involving protein kinase dysregulation. Another area of research could focus on the development of more potent and selective analogs of this compound, which could have even greater utility as research tools and potential therapeutics. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone involves the reaction of 4-methylphenyl isocyanide with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-diaminopropane to yield the final product. This synthesis method has been optimized over the years to improve yield and purity of the compound.

Scientific Research Applications

[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](4-nitrophenyl)methanone has been used in a variety of scientific research applications. One of its primary uses is in the study of protein kinases, which are enzymes that play a critical role in various cellular processes such as cell division, metabolism, and signaling. This compound has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for investigating their function.

properties

IUPAC Name

[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-2-6-13(7-3-11)20-10-19-17(18)15(20)16(22)12-4-8-14(9-5-12)21(23)24/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCKQBSSPUCSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.